t-Boc-Aminooxy-pentane-azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

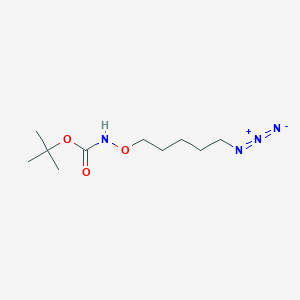

t-Boc-Aminooxy-pentane-azide: is a chemical compound widely used in bioconjugation and chemical biology applications. It consists of a pentane chain with an aminooxy functional group and an azide group, both of which are protected by the tert-butyloxycarbonyl (t-Boc) group. This compound is particularly valuable due to its ability to form stable triazole linkages through Click Chemistry reactions.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pentane as the base structure.

Functionalization: The pentane chain is functionalized with an aminooxy group and an azide group.

Protection: The aminooxy and azide groups are protected using the t-Boc group to prevent unwanted reactions during subsequent steps.

Purification: The final product is purified to achieve a high degree of purity, typically around 98%.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent quality control measures to ensure consistency and purity. Large-scale reactors and automated systems are often employed to handle the increased volume and maintain safety standards.

Types of Reactions:

Click Chemistry: The azide group in this compound can react with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages.

Deprotection: The t-Boc group can be removed under mild acidic conditions to reveal the free amine.

Common Reagents and Conditions:

Click Chemistry Reactions: Copper(I) catalysts are often used in Click Chemistry reactions involving azides and alkynes.

Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used to deprotect the t-Boc group.

Major Products Formed:

Triazole Linkages: The primary product of Click Chemistry reactions involving this compound is a triazole-linked compound.

Free Amines: Deprotection of the t-Boc group yields the free amine, which can be used in further chemical modifications.

Scientific Research Applications

Chemistry: t-Boc-Aminooxy-pentane-azide is extensively used in the synthesis of complex molecules, particularly in the field of medicinal chemistry for drug development. Biology: It is employed in bioconjugation techniques to label biomolecules, facilitating the study of biological processes. Medicine: The compound is used in the development of targeted therapies, such as PROTACs (proteolysis targeting chimeras), which are designed to selectively degrade disease-causing proteins. Industry: this compound is utilized in the production of advanced materials and nanotechnology applications due to its ability to form stable linkages.

Mechanism of Action

The mechanism by which t-Boc-Aminooxy-pentane-azide exerts its effects primarily involves its participation in Click Chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are highly stable and useful in various applications. The t-Boc group serves as a protective group, preventing unwanted reactions until it is selectively removed under mild acidic conditions to reveal the free amine.

Molecular Targets and Pathways:

Click Chemistry: The azide group targets alkynes, BCN, and DBCO to form triazole linkages.

Deprotection: The t-Boc group is targeted by mild acids to release the free amine.

Comparison with Similar Compounds

BCN (Bicyclo[6.1.0]nonyne): Similar to t-Boc-Aminooxy-pentane-azide, BCN is used in Click Chemistry reactions.

DBCO (Dibenzocyclooctyne): Another compound used in Click Chemistry, similar to this compound.

PEG Linkers: Polyethylene glycol (PEG) linkers are also used in bioconjugation and drug development.

Uniqueness: this compound is unique due to its combination of an aminooxy group and an azide group, both protected by the t-Boc group. This dual functionality allows for versatile applications in Click Chemistry and bioconjugation, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula |

C10H20N4O3 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

tert-butyl N-(5-azidopentoxy)carbamate |

InChI |

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)13-16-8-6-4-5-7-12-14-11/h4-8H2,1-3H3,(H,13,15) |

InChI Key |

FXDQCRIZWMEXLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.